molecular formula C12H17NO7 B566085 (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester CAS No. 1072449-83-2

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester

Cat. No.: B566085
CAS No.: 1072449-83-2
M. Wt: 287.268
InChI Key: KGMPFIFSNPREIM-JBSYKWBFSA-N
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Description

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrano[3,4-d]oxazole core, which is fused with a carboxylic acid methyl ester group and a trihydroxypropyl side chain. Its stereochemistry is defined by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-d]oxazole ring system, followed by the introduction of the trihydroxypropyl side chain and the carboxylic acid methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The trihydroxypropyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to ensure selectivity and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trihydroxypropyl side chain can yield carboxylic acids, while nucleophilic substitution of the ester group can produce amides.

Scientific Research Applications

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Propyl Ester: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester lies in its specific stereochemistry and the presence of the trihydroxypropyl side chain, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl (3aR,4R,7aR)-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO7/c1-5-13-9-7(19-5)3-8(12(17)18-2)20-11(9)10(16)6(15)4-14/h3,6-7,9-11,14-16H,4H2,1-2H3/t6-,7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMPFIFSNPREIM-JBSYKWBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C(CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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